molecular formula C22H19ClN2O3S B3677141 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide

Cat. No. B3677141
M. Wt: 426.9 g/mol
InChI Key: OOROOEBBQRTISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has been shown to have significant antitumor activity in preclinical models of various cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.

Mechanism of Action

Glutaminase is an enzyme that converts glutamine to glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide works by binding to the active site of glutaminase, preventing it from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which in turn leads to a decrease in the levels of ATP and other biosynthetic precursors, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical models of various cancer types. In these models, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been shown to decrease the levels of glutamate and other downstream metabolites, leading to a decrease in the levels of ATP and other biosynthetic precursors. This ultimately leads to cancer cell death. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has also been shown to have a synergistic effect when used in combination with other anticancer agents, such as paclitaxel and cisplatin.

Advantages and Limitations for Lab Experiments

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutaminase in cancer cell metabolism. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has also been shown to have significant antitumor activity in preclinical models of various cancer types, making it a promising candidate for further development as an anticancer agent. However, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide also has some limitations for lab experiments. It is not a perfect inhibitor of glutaminase, and its effects on other metabolic pathways are not well understood.

Future Directions

There are several future directions for N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide research. One direction is to further explore the potential of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide as an anticancer agent, both as a single agent and in combination with other anticancer agents. Another direction is to investigate the effects of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide on other metabolic pathways, such as the pentose phosphate pathway and the serine biosynthesis pathway. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide, including its distribution, metabolism, and excretion in vivo.

Scientific Research Applications

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been extensively studied in preclinical models of various cancer types, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer. In these models, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide has been shown to have significant antitumor activity, both as a single agent and in combination with other anticancer agents. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide works by inhibiting glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-ethoxybenzamide deprives cancer cells of the glutamine they need to survive and grow, leading to cell death.

properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-2-27-20-5-3-4-15(14-20)21(26)25-22(29)24-17-8-12-19(13-9-17)28-18-10-6-16(23)7-11-18/h3-14H,2H2,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOROOEBBQRTISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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